molecular formula C13H16O B8648936 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B8648936
M. Wt: 188.26 g/mol
InChI Key: OHPUUFVKPLRCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₁₃H₁₆O. It is characterized by a tert-butyl group and a prop-2-ynyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-tert-butyl-2-prop-2-ynoxybenzene

InChI

InChI=1S/C13H16O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h1,6-9H,10H2,2-4H3

InChI Key

OHPUUFVKPLRCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxy-1-tert-butylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-tert-butyl-2-(prop-2-ynyloxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-(prop-2-ynyloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the tert-butyl and prop-2-ynyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.